molecular formula C18H13N3O7 B3347380 3,3'-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzoic acid CAS No. 134280-33-4

3,3'-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzoic acid

Cat. No. B3347380
CAS RN: 134280-33-4
M. Wt: 383.3 g/mol
InChI Key: BXRHBBPXPXLCBU-UHFFFAOYSA-N
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Description

“3,3’-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzoic acid” is a derivative of the 1,3,5-triazine class of compounds . Triazine derivatives are known for their applications in different fields, including the production of herbicides and polymer photostabilisers .


Synthesis Analysis

Triazine-based compounds have been prepared starting from 1,3,5-triazine, 2,4,6-triamino-1,3,5-triazine (melamine), 2,4-dichloro-6-methoxy-1,3,5-triazine and 2-chloro-4,6-dimethoxy-1,3,5-triazine via either alkylation or amidation . The substitution of Cl by the primary amines on the substrate was achieved in high to moderate yields by refluxing solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazine derivatives typically involve nucleophilic substitution reactions . The specific reactions for “3,3’-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzoic acid” are not detailed in the search results.

properties

IUPAC Name

3-[[4-(3-carboxyphenoxy)-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O7/c1-26-16-19-17(27-12-6-2-4-10(8-12)14(22)23)21-18(20-16)28-13-7-3-5-11(9-13)15(24)25/h2-9H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRHBBPXPXLCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)OC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40768152
Record name 3,3'-[(6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40768152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134280-33-4
Record name 3,3'-[(6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40768152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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